molecular formula C12H27NO2Si B11863172 Trimethylsilyl dibutylcarbamate CAS No. 89029-16-3

Trimethylsilyl dibutylcarbamate

Cat. No.: B11863172
CAS No.: 89029-16-3
M. Wt: 245.43 g/mol
InChI Key: AHYUHUOQPGWWLX-UHFFFAOYSA-N
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Description

Trimethylsilyl dibutylcarbamate is a silylated carbamate derivative used in organic synthesis, particularly as a protecting group for amines or as a reagent in silylation reactions. Its structure combines a carbamate backbone (NHCOO) with trimethylsilyl (TMS) groups and butyl side chains, offering unique steric and electronic properties.

Properties

CAS No.

89029-16-3

Molecular Formula

C12H27NO2Si

Molecular Weight

245.43 g/mol

IUPAC Name

trimethylsilyl N,N-dibutylcarbamate

InChI

InChI=1S/C12H27NO2Si/c1-6-8-10-13(11-9-7-2)12(14)15-16(3,4)5/h6-11H2,1-5H3

InChI Key

AHYUHUOQPGWWLX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl dibutylcarbamate is commonly synthesized through the reaction of trimethylsilyl chloride with dibutylcarbamate in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and requires a solvent such as dichloromethane or tetrahydrofuran. The base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dibutylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl dibutylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl dibutylcarbamate primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group temporarily shields reactive sites on molecules, preventing unwanted reactions. This protection is achieved through the formation of a stable silyl ether or silyl amine bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .

Comparison with Similar Compounds

Key Observations :

  • Carbamates are distinct due to their NHCOO linkage, offering reactivity in peptide synthesis or pesticide chemistry.
  • TMS groups in the evidence compounds serve to volatilize polar molecules for GC-MS analysis (e.g., glucose pentakis-O-TMS , oxylipin derivatives ). This contrasts with carbamates, where TMS groups may stabilize intermediates or protect reactive sites.
2.2. Analytical Performance
  • Thermal Stability : TMS ethers/esters (e.g., glucose pentakis-O-TMS) exhibit high volatility but lower thermal stability compared to carbamates, which are more resilient under GC conditions .
  • Mass Spectra : TMS derivatives in the evidence show characteristic fragmentation patterns (e.g., loss of TMS groups at m/z 73, 147) . Carbamates may instead display amine- or carbonate-related fragments.

Research Findings and Limitations

  • Inferred Differences : Based on structural analogs:
    • Reactivity : Carbamates undergo nucleophilic substitution or hydrolysis more readily than TMS ethers/esters.
    • Applications : TMS-carbamates may bridge the gap between volatile derivatization (like TMS ethers) and reactive intermediates (like traditional carbamates).

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